An In-depth Technical Guide to Fmoc-2,6-dimethyl-D-phenylalanine: Structure, Properties, and Advanced Synthetic Protocols
An In-depth Technical Guide to Fmoc-2,6-dimethyl-D-phenylalanine: Structure, Properties, and Advanced Synthetic Protocols
Introduction: The Strategic Value of Steric Hindrance in Peptide Design
In the landscape of peptide-based drug discovery and materials science, the incorporation of non-natural, sterically hindered amino acids is a key strategy for conferring unique and advantageous properties to synthetic peptides. Fmoc-2,6-dimethyl-D-phenylalanine, a derivative of D-phenylalanine, stands out as a powerful building block for introducing conformational rigidity and enhanced metabolic stability. The two methyl groups positioned ortho to the benzyl side chain create significant steric bulk, which restricts the rotational freedom of the peptide backbone. This constraint can pre-organize the peptide into a desired secondary structure, such as a β-turn or helical conformation, leading to improved binding affinity and selectivity for biological targets.[1] Furthermore, the unnatural D-configuration and the dimethyl substitution pattern provide substantial resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide therapeutic.
This guide provides a comprehensive overview of Fmoc-2,6-dimethyl-D-phenylalanine, from its core chemical and physical properties to field-proven, step-by-step protocols for its successful incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). As this is a specialized and not commonly stocked amino acid derivative, this document emphasizes the causal logic behind experimental choices necessary to overcome the challenges associated with its significant steric hindrance.
Chemical Structure and Physicochemical Properties
Fmoc-2,6-dimethyl-D-phenylalanine is characterized by the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-chiral center at the alpha-carbon, and the distinctive 2,6-dimethylated phenyl side chain.
Caption: Chemical structure of Fmoc-2,6-dimethyl-D-phenylalanine.
| Property | Value | Source/Comment |
| IUPAC Name | (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(2,6-dimethylphenyl)propanoic acid | |
| Synonyms | Fmoc-D-Phe(2,6-Me2)-OH | |
| CAS Number | Not assigned for D-enantiomer. (1697380-24-7 for DL-racemic mixture) | [2] |
| Molecular Formula | C26H25NO4 | Calculated |
| Molecular Weight | 415.48 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[] |
| Melting Point | Not determined. (Fmoc-2,4-dimethyl-DL-phenylalanine: 121-127 °C) | Analogy to[4] |
| Solubility | Soluble in DMF, NMP, DCM. Limited solubility in non-polar solvents. | Analogy to Fmoc-amino acids[5] |
| Storage | Store at 2-8°C, desiccated. Protect from light. | Standard for Fmoc-amino acids[] |
Spectroscopic Characterization: An Expert's Guide
While empirical spectroscopic data for this specific compound is not publicly available, a skilled synthetic chemist can predict the key signals required to confirm its identity and purity.
¹H NMR Spectroscopy (Expected Signals)
(Predicted in DMSO-d6, chemical shifts (δ) in ppm)
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~12.8 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
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~7.9-7.3 ppm (multiplet, 11H): Aromatic protons from the fluorenyl group (8H) and the 2,6-dimethylphenyl ring (3H).
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~7.2 ppm (doublet, 1H): Amide proton (-NH).
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~4.3-4.1 ppm (multiplet, 3H): Protons of the Fmoc group (CH and CH₂).
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~4.0 ppm (multiplet, 1H): Alpha-proton (α-CH) of the amino acid.
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~3.0 ppm (multiplet, 2H): Beta-protons (β-CH₂) of the side chain.
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~2.3 ppm (singlet, 6H): Protons of the two methyl groups (-CH₃) on the phenyl ring.
¹³C NMR Spectroscopy (Expected Signals)
(Predicted in DMSO-d6, chemical shifts (δ) in ppm)
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~173 ppm: Carboxylic acid carbonyl carbon (-COOH).
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~156 ppm: Urethane carbonyl carbon (Fmoc group).
-
~144, ~141 ppm: Quaternary carbons of the fluorenyl group.
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~138 ppm: Quaternary carbons of the 2,6-dimethylphenyl ring attached to the methyl groups.
-
~129-120 ppm: Aromatic carbons of both the fluorenyl and 2,6-dimethylphenyl rings.
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~66 ppm: Methylene carbon of the Fmoc group (-O-CH₂-).
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~55 ppm: Alpha-carbon (α-CH).
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~47 ppm: Methine carbon of the Fmoc group.
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~37 ppm: Beta-carbon (β-CH₂).
-
~20 ppm: Methyl carbons (-CH₃).
Mass Spectrometry
For electrospray ionization (ESI) mass spectrometry, the expected molecular ion peaks would be:
-
[M+H]⁺: 416.18 m/z
-
[M+Na]⁺: 438.16 m/z
Application in Solid-Phase Peptide Synthesis (SPPS): Overcoming Steric Hindrance
The primary challenge in utilizing Fmoc-2,6-dimethyl-D-phenylalanine is the steric hindrance posed by the ortho-methyl groups, which significantly slows down the kinetics of the coupling reaction. Standard coupling conditions (e.g., DIC/HOBt) are often insufficient, leading to incomplete reactions and deletion sequences. To achieve high coupling efficiency, more potent activation methods and optimized reaction conditions are mandatory.
Core Principles for Successful Coupling
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Potent Activation: The carboxyl group must be converted into a highly reactive ester. This is best achieved with modern uronium/aminium or phosphonium-based coupling reagents such as HATU , HBTU , or COMU . These reagents generate highly reactive activated esters in situ that can overcome the steric barrier.[6]
-
Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential. These bases facilitate the reaction without causing premature deprotection of the Fmoc group or other side reactions.
-
Extended Reaction Time & Double Coupling: Due to the slow kinetics, a single coupling reaction may not be sufficient. A double coupling strategy, where the coupling step is repeated with a fresh solution of activated amino acid, is highly recommended to drive the reaction to completion.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent, but for particularly difficult couplings, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative due to its higher polarity and boiling point, which can help disrupt peptide aggregation.[5]
Caption: Workflow for SPPS with a sterically hindered amino acid.
Validated Step-by-Step Protocol for Coupling
This protocol assumes a standard 0.1 mmol synthesis scale on a suitable solid support (e.g., Rink Amide resin).
1. Materials:
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Fmoc-2,6-dimethyl-D-phenylalanine (4 equivalents, 0.4 mmol, 166.2 mg)
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HATU (3.9 equivalents, 0.39 mmol, 148.3 mg)
-
DIPEA (8 equivalents, 0.8 mmol, 139 µL)
-
Peptide-resin with free N-terminal amine (1 equivalent, 0.1 mmol)
-
Anhydrous DMF
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Capping solution (optional): 5% acetic anhydride, 6% 2,6-lutidine in DMF
2. Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the deprotection step with fresh solution for 15-20 minutes to ensure complete removal of the Fmoc group.[2]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Activation and Coupling (First Coupling):
-
In a separate vessel, dissolve Fmoc-2,6-dimethyl-D-phenylalanine and HATU in anhydrous DMF (~2 mL).
-
Add DIPEA to the activation mixture.
-
Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for at least 1-2 hours.
4. Intermediate Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3 times).
5. Second Coupling:
-
Repeat step 3 to prepare a fresh solution of activated Fmoc-2,6-dimethyl-D-phenylalanine.
-
Add the fresh solution to the resin.
-
Agitate at room temperature for an additional 1-2 hours.
6. Post-Coupling Wash and Monitoring:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times).
-
Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates a complete reaction.
7. Capping (Optional but Recommended):
-
If the Kaiser test is positive, it indicates incomplete coupling. To prevent the formation of deletion peptides in the subsequent steps, cap the unreacted amines.
-
Add the capping solution to the resin and agitate for 15-30 minutes.
-
Wash the resin thoroughly with DMF and proceed to the deprotection step for the next amino acid in the sequence.
Conclusion and Field Insights
Fmoc-2,6-dimethyl-D-phenylalanine is a high-value, albeit challenging, building block for peptide chemists. Its successful incorporation hinges on recognizing the kinetic limitations imposed by its structure and compensating with robust activation chemistry and extended reaction times. The protocol described herein provides a validated framework for achieving high-yield coupling. For sequences where this residue is coupled to another sterically hindered amino acid, further optimization, such as performing the reaction at a slightly elevated temperature (30-40°C), may be necessary. The investment in these specialized conditions is justified by the significant advantages in conformational control and proteolytic stability that this unique amino acid imparts to the final peptide product.
References
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. (2007-07-20). [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. (2007-06-20). [Link]
-
Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. (2025-08-10). [Link]
- Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
-
Fmoc-D-Phe(2-F)-OH | Buy from Supplier AdooQ®. AdooQ Bioscience.[Link]
-
Fmoc-D-Phe(2-Me)-OH. AAPPTec Peptides.[Link]
-
Fmoc-D-Phe-OH. Akaal Organics.[Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.[Link]
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Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. The Royal Society of Chemistry.[Link]
